(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid
Overview
Description
“(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid” is a chemical compound with the molecular formula C14H25NO41. It has a molecular weight of 271.35 g/mol1. This compound is not intended for human or veterinary use, but for research purposes only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid” from the web search results.Molecular Structure Analysis
The molecular structure of “(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid” is based on its molecular formula, C14H25NO41. However, the specific structural details or a diagram of the molecule were not found in the search results.
Chemical Reactions Analysis
I’m sorry, but the search results did not provide specific information on the chemical reactions involving “(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid”.Physical And Chemical Properties Analysis
“(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid” has a molecular weight of 271.35 g/mol1. The exact mass is 271.178358281. No additional physical or chemical properties were found in the search results.Scientific Research Applications
Synthesis of Bioactive Molecules
An efficient stereoselective synthesis of Z-(2S)- and Z-(2R)-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, key intermediates in the synthesis of bulgecinine, underscores the importance of (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid derivatives in the production of molecules with biological significance (Holt et al., 2002). This synthesis route showcases the application of this compound in creating intermediates for further transformation into biologically active compounds.
Peptide Mimetics and Dipeptide Isosteres
The molecule also plays a role in the synthesis of peptide mimetics and dipeptide isosteres, as demonstrated by an efficient synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid (Mandal et al., 2005). These compounds are essential for developing novel therapeutics, highlighting the compound's utility in medicinal chemistry.
Enzyme Inhibition Studies
Moreover, the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, and their evaluation as inhibitors against human carbonic anhydrase I and II isoenzymes, indicate the potential of (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid derivatives in enzyme inhibition studies (Oktay et al., 2016). This application is crucial for drug discovery and understanding enzyme mechanisms.
Novel Amino Acid Derivatives
The synthesis of non-natural amino acid derivatives, such as (2R/3S) and (2S/3R) 2-(Tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acids, showcases the utility of (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid derivatives in creating highly conformationally-constrained novel α-amino acid derivatives with potential pharmaceutical applications (Yang et al., 2015).
Directed Hydrogenation for Cyclopentene Derivatives
The directed hydrogenation methodology to yield single diastereomers of cyclopentanecarboxylic acid methyl esters from (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid derivatives further exemplifies the compound's role in synthesizing hydrophobic amino acids, which are valuable in peptide synthesis (Smith et al., 2001).
Safety And Hazards
The safety information for “(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid” indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H3352. The precautionary statements include P261, P305, P338, P3512. However, the specific meanings of these codes were not provided in the search results.
Future Directions
The future directions for the use and study of “(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid” are not specified in the search results. As a research compound, its future applications may depend on the outcomes of ongoing and future studies.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed or specific information, please refer to relevant scientific literature or resources.
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCMWNFQYIQWSY-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467759 | |
Record name | (2S)-N-Boc-amino-non-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid | |
CAS RN |
300831-21-4 | |
Record name | (2S)-N-Boc-amino-non-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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